molecular formula C21H22N2O2S B2738112 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207003-27-7

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2738112
CAS No.: 1207003-27-7
M. Wt: 366.48
InChI Key: GAGGSCPJOFUUQG-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a potent, selective, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) Source . This compound exhibits high selectivity for ROCK2 over ROCK1, which is crucial for dissecting the distinct physiological and pathological roles of these two isoforms Source . Its primary research value lies in the investigation of cellular processes regulated by the Rho/ROCK signaling pathway, including actomyosin contractility, cell adhesion, migration, and proliferation. Due to its mechanism of action, it is a valuable tool compound for studying diseases characterized by aberrant Rho/ROCK signaling. Research applications include exploring potential therapeutic strategies for fibrotic diseases Source , neurological disorders, cardiovascular conditions like hypertension and atherosclerosis, and certain cancers where ROCK2-mediated signaling promotes tumor invasion and metastasis Source . The unique molecular scaffold, incorporating the 1-(thiophen-2-yl)cyclopentane carboxamide group, contributes to its enhanced kinase selectivity profile compared to earlier pan-ROCK inhibitors.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-18-13-15-12-16(11-14-5-3-9-23(18)19(14)15)22-20(25)21(7-1-2-8-21)17-6-4-10-26-17/h4,6,10-12H,1-3,5,7-9,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGGSCPJOFUUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C5C(=C3)CC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features allow for interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrroloquinoline core fused with a cyclopentanecarboxamide group and a thiophene moiety. The molecular formula is C16H16N4O2S, and it has a molecular weight of 332.39 g/mol. The presence of multiple functional groups contributes to its diverse chemical reactivity and potential biological activities.

PropertyValue
Molecular FormulaC16H16N4O2S
Molecular Weight332.39 g/mol
Structural FeaturesPyrroloquinoline core
SolubilityVaries with solvent

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies suggest that the compound may inhibit key enzymes involved in disease pathways or modulate receptor activity to elicit beneficial cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo[2,3-c]quinolines have shown efficacy against various bacterial strains including Mycobacterium tuberculosis and other pathogens. In vitro studies have demonstrated that these compounds can inhibit bacterial growth at concentrations ranging from 8 to 128 µg/mL against resistant strains .

Anticancer Potential

Compounds containing the pyrroloquinoline framework have been explored for their anticancer properties. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been studied for its potential anti-inflammatory effects. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of several compounds derived from the pyrroloquinoline scaffold against various bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of Mycobacterium tuberculosis.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays were conducted to assess the cytotoxic effects of this compound on different cancer cell lines. Results showed significant inhibition of cell proliferation at varying concentrations with IC50 values indicating potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name / ID Core Structure Substituents Key Features
Target Compound Pyrrolo[3,2,1-ij]quinolin 2-oxo; 8-(1-(thiophen-2-yl)cyclopentanecarboxamide) Thiophene introduces π-π stacking potential; cyclopentane adds lipophilicity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CID 898435-23-9) Pyrrolo[3,2,1-ij]quinolin 4-oxo; 8-propionamide Simpler substituent (propionamide) reduces steric hindrance
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 8-cyano; 7-(4-nitrophenyl); 2-oxo; 3-phenethyl Nitrophenyl and cyano groups enhance electron-withdrawing properties
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine 3-benzyl; 8-cyano; 7-(4-nitrophenyl); 2-oxo Benzyl group increases aromatic interactions

Physical and Spectroscopic Properties

  • Melting Points :
    • The target compound’s melting point is unreported, but analogues with fused heterocycles (e.g., 1l and 2d) exhibit high melting points (215–245°C) due to crystalline packing . The thiophene group may lower this range slightly by introducing conformational flexibility.
  • Spectroscopic Data :
    • 1H-NMR : Expected signals for thiophene protons (~δ 6.8–7.4 ppm) and cyclopentane methylenes (~δ 1.5–2.5 ppm). This contrasts with nitrophenyl signals in 1l/2d (δ 8.0–8.3 ppm) .
    • IR : Strong carbonyl stretches (~1650–1750 cm⁻¹) for the 2-oxo and carboxamide groups, similar to 1l/2d .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature (typically 0–100°C), solvent selection (e.g., DMF, DCM, or THF), and catalyst use (e.g., coupling agents like EDC/DCC). Multi-step reactions often involve amide bond formation between the pyrroloquinoline and cyclopentanecarboxamide moieties. Purification via recrystallization or chromatography (HPLC, TLC) is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying molecular connectivity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (HRMS) confirms molecular weight, and infrared (IR) spectroscopy identifies functional groups like the amide carbonyl (1650–1700 cm⁻¹) .

Q. How do structural features (e.g., thiophene and pyrroloquinoline moieties) influence the compound’s reactivity?

  • Methodological Answer: The thiophene ring enhances π-π stacking interactions with biological targets, while the pyrroloquinoline core provides rigidity, influencing binding affinity. The cyclopentanecarboxamide group improves solubility and metabolic stability. Computational models (e.g., DFT) can predict electronic effects of substituents on reactivity .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, temperature). Standardize protocols using validated in vitro models (e.g., enzyme inhibition assays) and cross-validate with in vivo studies. Assess compound purity via HPLC and confirm target engagement using techniques like Surface Plasmon Resonance (SPR) .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets like kinases or GPCRs. Quantitative Structure-Activity Relationship (QSAR) models identify substituents (e.g., fluorophenyl groups) that improve affinity. Free energy perturbation (FEP) calculations refine thermodynamic profiles for lead optimization .

Q. What mechanistic insights can be gained from studying the compound’s metabolic stability in preclinical models?

  • Methodological Answer: Conduct microsomal stability assays (human/rat liver microsomes) to evaluate cytochrome P450-mediated oxidation. Use LC-MS/MS to identify metabolites. Introduce deuterium or fluorine atoms at metabolically vulnerable sites (e.g., cyclopentane ring) to enhance stability .

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